molecular formula C8H6BrO3- B161383 (2-Bromophenoxy)acetic acid CAS No. 1879-56-7

(2-Bromophenoxy)acetic acid

Cat. No. B161383
CAS RN: 1879-56-7
M. Wt: 230.03 g/mol
InChI Key: AZYODYPUWJPKOI-UHFFFAOYSA-N
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Description

“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its IUPAC name is (2-bromophenoxy)acetic acid . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “(2-Bromophenoxy)acetic acid” is 1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Bromophenoxy)acetic acid” is a solid at room temperature . and a melting point of 148-149°C .

Scientific Research Applications

Microbiological Activities

  • Scientific Field : Microbiology
  • Summary of the Application : (2-Bromophenoxy)acetic acid has shown promising antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi . The compound’s bromo group appears to enhance its effectiveness against these microorganisms .
  • Methods of Application : The potential modes of action involved the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
  • Results or Outcomes : The antimicrobial assay demonstrated notable inhibitory effects on Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma . The compound’s antimicrobial properties provide an intriguing avenue for future research into novel treatments against microbial infections .

Herbicide and Plant Growth Regulator

  • Scientific Field : Agriculture
  • Summary of the Application : (2-Bromophenoxy)acetic acid is used in various applications, including as a herbicide and plant growth regulator .
  • Methods of Application : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
  • Results or Outcomes : The compound’s unique chemical structure, which includes a bromo group, has sparked curiosity regarding its potential uses and applications .

Microbiological Activities

  • Scientific Field : Microbiology
  • Summary of the Application : (2-Bromophenoxy)acetic acid has shown promising antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi . The compound’s bromo group appears to enhance its effectiveness against these microorganisms .
  • Methods of Application : The potential modes of action involved the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
  • Results or Outcomes : The antimicrobial assay demonstrated notable inhibitory effects on Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma . The compound’s antimicrobial properties provide an intriguing avenue for future research into novel treatments against microbial infections .

Herbicide and Plant Growth Regulator

  • Scientific Field : Agriculture
  • Summary of the Application : (2-Bromophenoxy)acetic acid is used in various applications, including as a herbicide and plant growth regulator .
  • Methods of Application : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
  • Results or Outcomes : The compound’s unique chemical structure, which includes a bromo group, has sparked curiosity regarding its potential uses and applications .

Microbiological Activities

  • Scientific Field : Microbiology
  • Summary of the Application : (2-Bromophenoxy)acetic acid has shown promising antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi . The compound’s bromo group appears to enhance its effectiveness against these microorganisms .
  • Methods of Application : The potential modes of action involved the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
  • Results or Outcomes : The antimicrobial assay demonstrated notable inhibitory effects on Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma . The compound’s antimicrobial properties provide an intriguing avenue for future research into novel treatments against microbial infections .

Herbicide and Plant Growth Regulator

  • Scientific Field : Agriculture
  • Summary of the Application : (2-Bromophenoxy)acetic acid is used in various applications, including as a herbicide and plant growth regulator .
  • Methods of Application : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
  • Results or Outcomes : The compound’s unique chemical structure, which includes a bromo group, has sparked curiosity regarding its potential uses and applications .

Safety And Hazards

The safety information for “(2-Bromophenoxy)acetic acid” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-(2-bromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYODYPUWJPKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879325
Record name O-BROMOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenoxy)acetic acid

CAS RN

1879-56-7
Record name O-BROMOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Takó, KH Ongania, K Wurst - Monatshefte für Chemie/Chemical Monthly, 1997 - Springer
… (2-Bromo-4-methylphenoxy)-acetic acid (la) and 2-bromophenoxy acetic acid (lb) were … (2-Bromo-4-methylphenoxy)-acetic acid chloride (2a) and 2-bromophenoxy acetic acid chloride (…
Number of citations: 0 link.springer.com
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com
M Tashiro, K Nakayama, G Fukata - Chemistry Letters, 1981 - journal.csj.jp
Reduction of bromobenzoic acids with Raney Cu–Al alloy in 10% NaOD 2 O solution afforded the corresponding deuterated benzoic acids in high yields and in high isotopic purities. …
Number of citations: 4 www.journal.csj.jp
A Habibi-Yangjeh, M Danandeh-Jenagharad - 2007 - nopr.niscpr.res.in
Linear and non-linear quantitative structure-activity relationships have been successfully developed for the modelling and prediction of acidity constant (pKa) of 87 substituted acetic …
Number of citations: 18 nopr.niscpr.res.in
B Alcaide, P Almendros, A Rodríguez-Vicente, MP Ruiz - Tetrahedron, 2005 - Elsevier
o-Halogenophenyl- and o-halogenobenzyl-4-alkenyl-β-lactams can be prepared both in the racemic form and in optically pure form using the ketene–imine cyclization. These 2-…
Number of citations: 20 www.sciencedirect.com
B Alcaide, P Almendros, C Pardo, A Rodríguez-Vicente… - Tetrahedron, 2005 - Elsevier
cis and trans-Aryl-2-azetidinone-tethered haloarenes can be stereoselectively prepared using the ketene–imine cyclization. These β-lactam-tethered haloarenes were used for the …
Number of citations: 26 www.sciencedirect.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …
MC Pirrung, GM McGeehan - The Journal of Organic Chemistry, 1983 - ACS Publications
Two reactive intermediates, 1-carboxycyclo-propylnitrene and 1-carboxycyclopropylnitrenium, have been demonstrated as competent intermediates for the biosynthetic conversion of 1-…
Number of citations: 28 pubs.acs.org
WR Baker - The Journal of Organic Chemistry, 1983 - ACS Publications
The first example of an alkoxide-accelerated Smiles rearrangement is reported. The rearrangement of N-(2-hydroxyethyl)(aryloxy) acetamides in dimethylform-amide or tetrahydrofuran-…
Number of citations: 19 pubs.acs.org
A Tako, KH Ongania, K Wurst - Monatshefte für Chemie/Chemical Monthly, 1997 - Springer
Number of citations: 7

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